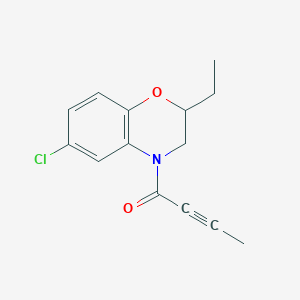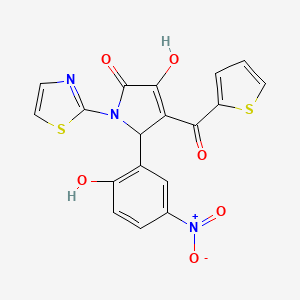
1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one is a synthetic organic compound that belongs to the benzoxazine family It is characterized by the presence of a chloro-substituted benzoxazine ring fused with a butynone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Chloro and Ethyl Groups: Chlorination and ethylation reactions are carried out to introduce the chloro and ethyl substituents on the benzoxazine ring.
Attachment of the Butynone Moiety: The final step involves the coupling of the benzoxazine intermediate with a butynone derivative under suitable reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazine derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Similar Compounds:
- 1-(6-Chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one
- 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propyn-1-one
Comparison: this compound is unique due to the presence of the butynone moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C14H14ClNO2 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
1-(6-chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)but-2-yn-1-one |
InChI |
InChI=1S/C14H14ClNO2/c1-3-5-14(17)16-9-11(4-2)18-13-7-6-10(15)8-12(13)16/h6-8,11H,4,9H2,1-2H3 |
Clé InChI |
WPJXGDCRORHKDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)
![1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11045913.png)

![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)
![4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045930.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11045935.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11045941.png)
![4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide](/img/structure/B11045945.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045948.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045955.png)

![4-(Morpholin-4-yl)-2-[4-(pentyloxy)phenyl]-3-phenylbutan-2-ol](/img/structure/B11045976.png)